

Mechanism of Action: A Tale of Two Binding Modes

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Compound of Interest		
Compound Name:	p38 MAPK-IN-2	
Cat. No.:	B1663467	Get Quote

SB203580 and BIRB 796 inhibit p38 MAPK through fundamentally different mechanisms, which has significant implications for their potency and selectivity.

SB203580 is a Type I inhibitor, functioning as an ATP-competitive antagonist.[3] It binds to the active, "DFG-in" conformation of the p38 kinase, directly competing with ATP for binding to the kinase's active site.[4] This mode of action is characteristic of many first-generation kinase inhibitors.

BIRB 796 (Doramapimod), in contrast, is a Type II inhibitor. It binds to an allosteric site on the p38 kinase, which is adjacent to the ATP-binding pocket.[5][6] This binding stabilizes the inactive, "DFG-out" conformation of the kinase, preventing it from adopting the active conformation required for ATP binding and catalysis.[6] A key feature of BIRB 796 is its exceptionally slow dissociation rate from the kinase, contributing to its high potency.[7][8]

Data Presentation: Quantitative Comparison of Inhibitor Performance

The following tables summarize the key quantitative data for SB203580 and BIRB 796, providing a clear comparison of their potency and selectivity.

Table 1: Potency of p38 MAPK Inhibitors



Inhibitor	Target Isoform	IC50	Kd	Notes
SB203580	p38α (SAPK2a)	50 nM[9]	-	ATP-competitive
p38β (SAPK2b)	500 nM[9]	-	10-fold less potent against p38β	
BIRB 796	ρ38α	38 nM[1]	0.1 nM[1]	Allosteric inhibitor with very high affinity
p38β	65 nM[1]	-	Potent against both α and β isoforms	
р38у	200 nM[1]	-	Pan-p38 inhibitor	-
р38δ	520 nM[1]	-	Pan-p38 inhibitor	-

Table 2: Selectivity Profile and Off-Target Effects

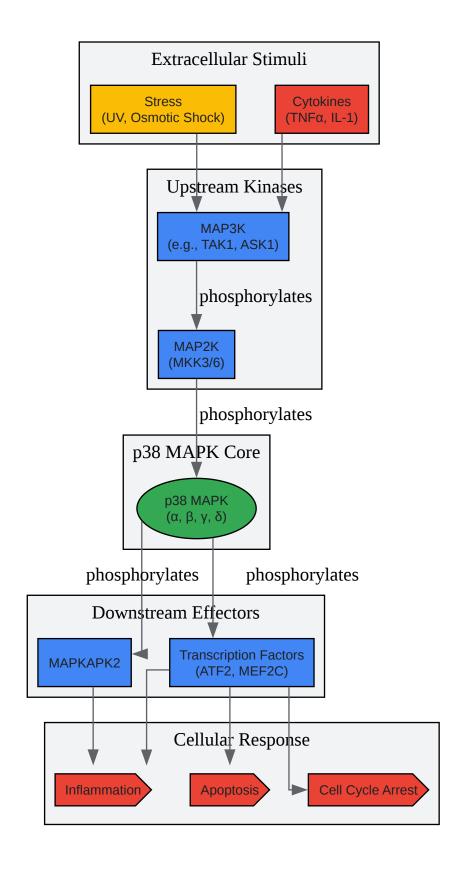


Inhibitor	Off-Target	IC50 / Kd	Notes
SB203580	JNΚ2α2	3-10 μM (IC50)[10]	Significantly less potent against JNK
c-Raf-1	1.4 μM (IC50)	Moderate off-target activity	
PKB/Akt	3-5 μM (IC50)[10]	Can affect PI3K/Akt signaling at higher concentrations	
LCK	>10 μM (IC50)[9]	Relatively selective over LCK	
GSK3β	>10 μM (IC50)[9]	Relatively selective over GSK3β	
BIRB 796	JNK2α2	98 nM (IC50)	Some off-target activity against JNK2
c-Raf-1	1.4 μM (IC50)	Similar off-target activity to SB203580	_
B-Raf	83 nM (IC50)[1]	Notable off-target activity	
Abl	14.6 μM (IC50)[1]	Weaker off-target activity	_
Fyn	Weak inhibition[1]		_
Lck	Weak inhibition[1]		

Mandatory Visualization

The following diagrams illustrate the p38 MAPK signaling pathway, the distinct mechanisms of the two inhibitors, and a general workflow for inhibitor characterization.

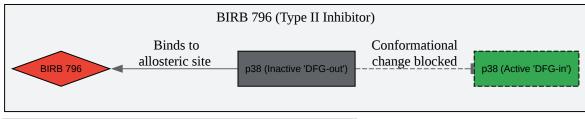


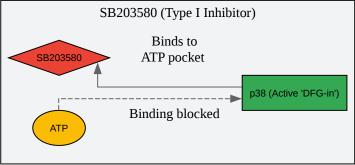


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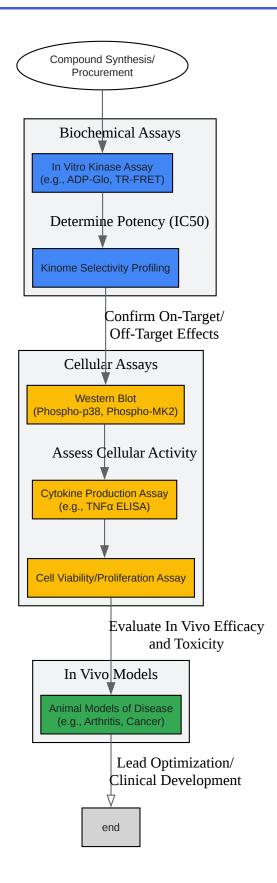
Caption: The p38 MAPK signaling pathway is activated by various extracellular stimuli.











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